1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the difluoroacetoacetic acid ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolysis with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies to ensure high yield and purity. The process involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds.
Mechanism of Action
The primary mechanism of action of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to reduced cellular respiration and energy production. This mechanism is particularly effective in inhibiting the growth of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole structure but differs in the position and type of substituents.
Benzovindiflupyr: A commercial fungicide with a similar pyrazole core structure, used for its SDHI activity.
Fluxapyroxad: Another SDHI fungicide with a pyrazole ring, known for its broad-spectrum antifungal activity.
Uniqueness
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific difluoroethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, particularly in the development of new agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C10H10F2N4O2 |
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Molecular Weight |
256.21 g/mol |
IUPAC Name |
1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10F2N4O2/c11-9(12)6-15-2-1-8(14-15)5-16-4-7(3-13-16)10(17)18/h1-4,9H,5-6H2,(H,17,18) |
InChI Key |
GWLXHODMYAIKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CC(F)F |
Origin of Product |
United States |
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